Product packaging for Silane, dichloro-5-hexen-1-ylmethyl-(Cat. No.:CAS No. 90054-19-6)

Silane, dichloro-5-hexen-1-ylmethyl-

Cat. No.: B8695607
CAS No.: 90054-19-6
M. Wt: 197.17 g/mol
InChI Key: XQOLMPJRVURWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, dichloro-5-hexen-1-ylmethyl- is a useful research compound. Its molecular formula is C7H14Cl2Si and its molecular weight is 197.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, dichloro-5-hexen-1-ylmethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dichloro-5-hexen-1-ylmethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14Cl2Si B8695607 Silane, dichloro-5-hexen-1-ylmethyl- CAS No. 90054-19-6

Properties

CAS No.

90054-19-6

Molecular Formula

C7H14Cl2Si

Molecular Weight

197.17 g/mol

IUPAC Name

dichloro-hex-5-enyl-methylsilane

InChI

InChI=1S/C7H14Cl2Si/c1-3-4-5-6-7-10(2,8)9/h3H,1,4-7H2,2H3

InChI Key

XQOLMPJRVURWFY-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCCC=C)(Cl)Cl

physical_description

Liquid

Origin of Product

United States

Advanced Synthetic Methodologies for Dichloro 5 Hexen 1 Yl Methylsilane

Direct Synthesis Routes from Elemental Silicon or Halosilanes

Direct synthetic routes to dichloro(5-hexen-1-yl)methylsilane typically involve the formation of the silicon-carbon bond as a key step, starting from basic silicon-containing precursors.

Hydrosilylation Reactions: Catalytic Approaches and Regioselectivity Control

Hydrosilylation, the addition of a Si-H bond across a carbon-carbon double bond, is a powerful and atom-economical method for the synthesis of organosilanes. In the context of producing dichloro(5-hexen-1-yl)methylsilane, the hydrosilylation of 1,5-hexadiene (B165246) with methyldichlorosilane (B44661) is a primary approach. This reaction is catalyzed by various transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common.

The key challenge in this synthesis is controlling the regioselectivity. The addition of the silyl (B83357) group can occur at either the terminal (anti-Markovnikov) or internal (Markovnikov) carbon of the double bond. For many applications, the terminal anti-Markovnikov product, which leads to the desired linear 5-hexen-1-yl group, is preferred. Fortunately, most platinum-catalyzed hydrosilylations of terminal alkenes proceed with high anti-Markovnikov selectivity.

Another critical aspect is preventing double hydrosilylation, where the silane (B1218182) adds to both double bonds of 1,5-hexadiene. This is typically controlled by using an excess of the diene and carefully controlling the reaction conditions. Various other catalysts based on rhodium, iridium, and nickel have also been explored to fine-tune the selectivity and efficiency of the hydrosilylation of dienes.

Table 1: Catalytic Hydrosilylation of Alkenes with Silanes

Catalyst Alkene Silane Product Yield (%) Regioselectivity (anti-Markovnikov:Markovnikov)
Speier's Catalyst 1-Hexene Trichlorosilane (B8805176) Trichloro(hexyl)silane >90 >99:1
Karstedt's Catalyst Allyl Chloride Trichlorosilane Trichloro(3-chloropropyl)silane >95 >99:1

Grignard Reagent Mediated Syntheses and Alkylation at Silicon

The reaction of a Grignard reagent with a halosilane is a classic and versatile method for forming silicon-carbon bonds. To synthesize dichloro(5-hexen-1-yl)methylsilane, this approach involves the preparation of 5-hexenylmagnesium bromide from 6-bromo-1-hexene (B1265582) and magnesium metal. This Grignard reagent is then reacted with methyltrichlorosilane (B1216827).

The stoichiometry of the reaction is crucial. Using one equivalent of the Grignard reagent relative to methyltrichlorosilane favors the monosubstitution product, where one chlorine atom is replaced by the 5-hexenyl group, yielding the desired dichloro(5-hexen-1-yl)methylsilane. However, the formation of di- and tri-substituted products can be a significant side reaction. Careful control of reaction temperature, addition rate, and solvent can help to maximize the yield of the target compound. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used for these reactions.

Table 2: Synthesis of Organosilanes via Grignard Reaction

Grignard Reagent Halosilane Product Solvent Typical Yield (%)
Phenylmagnesium Bromide Methyltrichlorosilane Dichloro(methyl)phenylsilane Diethyl ether 70-80
5-Hexenylmagnesium Bromide Methyltrichlorosilane Dichloro(5-hexen-1-yl)methylsilane THF 60-75

Selective Halogenation and Substitution Reactions on Methylchlorosilane Precursors

This method involves starting with a precursor that already contains the methyl and 5-hexenyl groups attached to silicon, followed by the introduction of the chloro groups. For example, one could synthesize methyl(5-hexen-1-yl)silane (H₂Si(CH₃)(C₆H₁₁)) and then selectively chlorinate the Si-H bonds.

The selective chlorination of hydrosilanes can be achieved using various reagents, such as hydrogen chloride (HCl) with a Lewis acid catalyst, or other chlorinating agents like N-chlorosuccinimide (NCS). The challenge lies in controlling the degree of chlorination to obtain the dichlorosilane (B8785471) without significant formation of the monochloro- or trichlorosilane byproducts. The reactivity of the Si-H bonds makes this a feasible but potentially difficult-to-control process.

Indirect Synthetic Pathways through Derivatization of Precursors

Indirect routes involve the synthesis of a related organosilane which is then chemically modified to yield the target compound.

Transformation of Hexenyl-Containing Intermediates

This approach could involve synthesizing an organosilane with a protected or modified hexenyl group, which is later deprotected or transformed. For instance, one could start with a precursor containing a 5-hexyn-1-yl group. After attachment to the dichloromethylsilyl moiety, the alkyne could be selectively reduced to an alkene. This strategy can be useful if the terminal alkene of the 5-hexenyl group is incompatible with the reaction conditions used to form the silicon-carbon bond.

Another possibility is the use of a hexenyl derivative with a protecting group on the double bond. After the formation of the dichloromethylsilyl structure, the protecting group is removed to reveal the 5-hexenyl functionality.

Functional Group Interconversions on Existing Organosilicon Scaffolds

Functional group interconversion involves the transformation of one functional group into another on a pre-existing molecular framework. In this context, one could start with an organosilane that has a different functional group at the terminus of the six-carbon chain, which is then converted to a vinyl group. For example, a precursor such as dichloro(6-hydroxyhexyl)methylsilane could be dehydrated to form the target alkene.

Optimization of Synthetic Conditions and Process Efficiency

Influence of Catalytic Systems and Ligand Design

The catalytic hydrosilylation of alkenes is a cornerstone of organosilicon chemistry. researchgate.net The choice of catalyst and associated ligands is paramount as it directly influences reaction rate, regioselectivity (i.e., the preference for the anti-Markovnikov product), and functional group tolerance. numberanalytics.comorganic-chemistry.org

Historically, platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst have been the industrial workhorses for hydrosilylation due to their high activity. mdpi.comprinceton.educore.ac.uk However, the focus has increasingly shifted towards developing more sustainable and cost-effective catalysts based on earth-abundant metals such as nickel, iron, and cobalt. researchgate.netrsc.org

The design of the ligand coordinated to the metal center is a critical factor in tuning the catalyst's performance. Ligands can modify the steric and electronic environment of the metal, thereby controlling the selectivity of the reaction. mdpi.comresearchgate.net For the synthesis of dichloro(5-hexen-1-yl)methylsilane, achieving high anti-Markovnikov selectivity is essential to ensure the silicon atom adds to the terminal carbon of the hexene precursor.

Platinum and Rhodium Systems : While platinum catalysts are highly active, selectivity can sometimes be an issue, and side reactions like alkene isomerization can occur. Rhodium complexes, particularly with carefully designed phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene (dppbz F), have demonstrated exceptional selectivity (>99%) and high turnover numbers (up to 140,000) in the hydrosilylation of functionalized alkenes. researchgate.net

Nickel-Based Catalysts : Nickel catalysts have emerged as a powerful alternative. Systems combining air-stable nickel(II) precursors with α-diimine ligands show high activity and excellent anti-Markovnikov selectivity for the hydrosilylation of terminal alkenes with tertiary silanes. princeton.eduresearchgate.net The electronic properties of these redox-active ligands are crucial for stabilizing the active nickel species and promoting the desired catalytic cycle. princeton.edu

Iron-Based Catalysts : Cationic iron complexes have also been developed as highly active catalysts for the hydrosilylation of olefins by primary silanes at low catalyst loadings (0.1 mol%) and ambient temperatures. rsc.org These systems can exhibit high selectivity for the formation of the desired linear silane product.

The following table summarizes the influence of different catalytic systems on hydrosilylation reactions analogous to the synthesis of dichloro(5-hexen-1-yl)methylsilane.

Catalyst SystemLigand TypeTypical SubstratesKey AdvantagesReference
H₂PtCl₆ (Speier's) / Pt(0) complexes (Karstedt's)None / VinylsiloxaneTerminal AlkenesHigh activity, well-established mdpi.comcore.ac.uk
[RhCl(dppbz F)]₂Bidentate PhosphineAllyl ChlorideExcellent selectivity (>99%), high turnover number researchgate.net
Ni(II) carboxylatesα-Diimine1-OcteneHigh activity, anti-Markovnikov selectivity, earth-abundant metal princeton.eduresearchgate.net
Cationic Fe ComplexesPhosphine / TerpyridineTerminal AlkenesHigh activity at low loadings, mild conditions rsc.org
Palladium ComplexesPhosphoramidite / N-Heterocyclic Carbene (NHC)Aromatic Alkenes, AllenesHigh enantioselectivity (for asymmetric synthesis), tunable regioselectivity organic-chemistry.orgrsc.org

Solvent Effects, Temperature Regimes, and Pressure Parameters in Silane Synthesis

The physical conditions under which a hydrosilylation reaction is performed have a profound impact on its efficiency, rate, and safety. numberanalytics.com The optimization of solvent, temperature, and pressure is a critical step in developing a robust synthetic protocol.

Solvent Effects : The choice of solvent can influence catalyst solubility, stability, and reactivity. While many hydrosilylation reactions are performed neat (solvent-free) to maximize atom economy and simplify purification, solvents may be necessary to dissolve solid reagents or to manage the reaction exotherm. researchgate.net Aprotic solvents such as toluene, hexane, or dichloromethane (B109758) are commonly used. The polarity of the solvent can affect the catalyst's performance and, in some cases, the regioselectivity of the reaction.

Temperature Regimes : Hydrosilylation reactions can be sensitive to temperature. Lower temperatures may be required to prevent side reactions, such as alkene isomerization or redistribution reactions at the silicon center, thereby improving selectivity. However, higher temperatures are often necessary to achieve reasonable reaction rates, particularly with less active catalysts. rsc.org For highly active catalysts, reactions can often be run at or near ambient temperature. The optimal temperature is therefore a balance between reaction rate and selectivity.

Pressure Parameters : While many lab-scale hydrosilylations are conducted at atmospheric pressure, industrial-scale syntheses, especially those involving volatile reagents like dichlorosilane (a close relative of the methyldichlorosilane used for the target compound), may be performed under pressure. core.ac.uk Using a sealed, pressure-resistant vessel allows for reaction temperatures above the boiling point of the reagents, which can significantly shorten reaction times. It also ensures that gaseous or highly volatile reactants remain in the reaction phase. core.ac.uk

The interactive table below illustrates the typical interplay of these parameters in optimizing silane synthesis.

ParameterCondition RangeEffect on SynthesisConsiderations for Optimization
Solvent Neat (Solvent-free), Toluene, Hexane, THFAffects catalyst solubility and stability; can control reaction concentration and temperature.Solvent-free conditions are preferred for green chemistry. Choice depends on catalyst system and reaction scale.
Temperature 25°C to 150°CInfluences reaction rate and selectivity. Higher temperatures increase rate but may promote side reactions.The lowest temperature that provides an acceptable rate should be chosen to maximize selectivity.
Pressure Atmospheric to >10 barMaintains volatile reactants in solution; allows for higher reaction temperatures.Crucial for reactions involving gaseous silanes or low-boiling alkenes. Requires specialized equipment.

Isolation and Purification Strategies for High Purity Dichloro(5-hexen-1-yl)methylsilane

Achieving high purity is essential for the subsequent use of dichloro(5-hexen-1-yl)methylsilane, for example, in polymerization or as a coupling agent. The purification strategy typically involves removing the catalyst, solvent, and any unreacted starting materials or reaction by-products.

The primary by-products in the hydrosilylation of a terminal alkene are often the Markovnikov addition isomer and products of alkene isomerization. Given the reactive nature of the Si-Cl bonds, care must be taken to exclude moisture during the workup and purification process to prevent hydrolysis to siloxanes.

Catalyst Removal : If a homogeneous catalyst is used, it must be removed from the reaction mixture. This can sometimes be achieved by precipitation and filtration, or by passing the crude product through a plug of silica (B1680970) gel or activated carbon. For heterogeneous catalysts, removal is a simple matter of filtration.

Fractional Distillation : The most common and effective method for purifying volatile organochlorosilanes is fractional distillation under reduced pressure. core.ac.uk This technique separates compounds based on differences in their boiling points. High-purity dichloro(5-hexen-1-yl)methylsilane can be obtained by carefully separating it from lower-boiling starting materials and higher-boiling by-products or catalyst residues. The use of a high-efficiency distillation column, such as a spinning band column, can effectively separate the desired anti-Markovnikov product from the isomeric Markovnikov by-product. core.ac.uk

Reactive Distillation : On an industrial scale, reactive distillation represents a highly efficient process that combines chemical reaction and purification into a single unit. iscre28.orgrsc.org By continuously removing the product from the reaction zone as it is formed, the reaction equilibrium can be driven towards completion, achieving nearly 100% conversion of the feedstock. iscre28.org This integrated approach significantly reduces energy consumption and material circulation compared to conventional batch processes. rsc.orgrsc.org

A typical purification protocol is outlined in the following table.

StepMethodPurposeExpected Outcome
1. Initial FiltrationPassage through Celite or activated carbonRemoval of precipitated catalyst residues or heterogeneous catalysts.Clear, crude product free of solid impurities.
2. Solvent RemovalRotary evaporationRemoval of reaction solvent (if any).Concentrated crude product.
3. Fractional Vacuum DistillationDistillation using a high-efficiency column (e.g., Vigreux or spinning band) under reduced pressure.Separation of the target compound from starting materials, isomeric by-products, and high-boiling residues.Isolation of dichloro(5-hexen-1-yl)methylsilane with >99% purity.

Elucidation of Reaction Mechanisms and Pathways of Dichloro 5 Hexen 1 Yl Methylsilane

Reactivity of the Hexenyl Moiety

The terminal alkene of the 5-hexen-1-yl group is susceptible to a variety of addition and cycloaddition reactions, characteristic of unsaturated hydrocarbons. These reactions provide pathways for carbon-carbon bond formation and the introduction of new functional groups.

Olefin metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds. britannica.com Dichloro(5-hexen-1-yl)methylsilane can participate in several types of metathesis reactions, primarily ring-closing metathesis (RCM) and acyclic diene metathesis (ADMET).

Ring-Closing Metathesis (RCM): While the monomer itself cannot undergo RCM, dimerization through other means can lead to a diene that is suitable for RCM to form a cyclic silane (B1218182). The efficiency of RCM is highly dependent on the catalyst used and the reaction conditions. Grubbs-type and Schrock-type catalysts are commonly employed for these transformations. organic-chemistry.orgwikipedia.org The general mechanism involves the formation of a metallacyclobutane intermediate. wikipedia.org

Acyclic Diene Metathesis (ADMET) Polymerization: Dichloro(5-hexen-1-yl)methylsilane is a suitable monomer for ADMET polymerization. This process involves the intermolecular metathesis of terminal alkenes, leading to the formation of a polymer with repeating unsaturated units and the release of ethylene (B1197577) gas. The reaction is typically catalyzed by ruthenium or molybdenum alkylidene complexes.

Table 1: Representative Catalytic Systems for Olefin Metathesis of Alkenylsilanes

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsApplication
Grubbs IBis(tricyclohexylphosphine)benzylideneruthenium dichlorideCH₂Cl₂, refluxRCM, ADMET
Grubbs II(1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)rutheniumCH₂Cl₂, room temperature to refluxRCM, ADMET
Hoveyda-Grubbs IIDichloro(o-isopropoxyphenylmethylene)(1,3-dimesitylimidazolidin-2-ylidene)ruthenium(II)Toluene, elevated temperaturesRCM, ADMET
SchrockSchrock's catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(OC(CF₃)₂Me)₂)Toluene, room temperatureRCM, ADMET

The terminal double bond of dichloro(5-hexen-1-yl)methylsilane is susceptible to radical addition reactions. A particularly important transformation is the intramolecular radical cyclization, often referred to as 5-hexenyl radical cyclization. libretexts.orgscirp.org

In this reaction, a radical is generated at a position that allows for an intramolecular attack on the double bond. For dichloro(5-hexen-1-yl)methylsilane, if a radical were generated on the silicon atom or the methyl group attached to it (though less common for initiation), it could potentially lead to cyclization. More commonly, a radical initiator would add to the double bond, and the resulting radical could then participate in further reactions.

The 5-hexenyl radical cyclization is known to proceed with a high degree of regioselectivity, favoring the formation of a five-membered ring (a cyclopentylmethyl radical) over a six-membered ring. wikipedia.orgresearchgate.net This preference is attributed to the more favorable stereoelectronics of the chair-like transition state leading to the five-membered ring. libretexts.orgscirp.org

The general mechanism involves three steps:

Initiation: Generation of a radical species.

Propagation: Intramolecular addition of the radical to the terminal alkene to form a cyclic radical.

Termination: The cyclic radical is quenched, for example, by abstracting a hydrogen atom from a donor molecule.

Table 2: Regioselectivity in 5-Hexenyl Radical Cyclization

Cyclization ModeRing SizeProduct TypeThermodynamic StabilityKinetic Favorability
5-exo-trig5-memberedCyclopentylmethyl radicalLess stableFavored
6-endo-trig6-memberedCyclohexyl radicalMore stableDisfavored

The double bond in the hexenyl moiety can participate in various cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition and [2+2] photocycloaddition.

Diels-Alder Reaction: The terminal alkene can act as a dienophile in a Diels-Alder reaction with a conjugated diene. wikipedia.org The reactivity of the dienophile can be influenced by the electron-withdrawing nature of the silyl (B83357) group, although the effect is attenuated by the alkyl chain. The stereochemistry of the Diels-Alder reaction is highly predictable, proceeding via a suprafacial pathway, which means that the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com The use of Lewis acid catalysts can significantly accelerate the reaction and enhance its regioselectivity and stereoselectivity. nih.govnih.gov

[2+2] Photocycloaddition: Under photochemical conditions, the alkene can undergo a [2+2] cycloaddition with another alkene to form a cyclobutane (B1203170) ring. libretexts.orgnih.govaklectures.com These reactions are typically initiated by UV light and can be used to synthesize strained ring systems. The stereochemical outcome of photochemical [2+2] cycloadditions is also governed by orbital symmetry rules, often proceeding in a suprafacial manner. libretexts.org

The stereochemical implications of these reactions are significant, especially if the silicon atom is part of a chiral center or if chiral auxiliaries are used. The facial selectivity of the cycloaddition would be influenced by the steric bulk and electronic properties of the substituents on the silicon atom.

The terminal alkene of dichloro(5-hexen-1-yl)methylsilane can undergo polymerization through various mechanisms, including Ziegler-Natta catalysis. britannica.comwikipedia.orglibretexts.orgias.ac.in In these processes, the monomer adds to a growing polymer chain initiated by a catalyst.

Ziegler-Natta Polymerization: This method is used for the polymerization of α-olefins. britannica.comwikipedia.orglibretexts.orgias.ac.in A typical Ziegler-Natta catalyst system consists of a transition metal compound (e.g., a titanium halide) and an organoaluminum compound. The polymerization proceeds via insertion of the monomer into the transition metal-carbon bond of the growing polymer chain.

Chain Transfer: In radical polymerization, chain transfer is a process where the activity of a growing polymer chain is transferred to another molecule, which can be a monomer, solvent, or a dedicated chain transfer agent. This process terminates the growth of one polymer chain and initiates the growth of another, thereby controlling the molecular weight of the polymer. The hexenyl group could potentially act as a chain transfer agent, although its efficiency would depend on the specific polymerization conditions.

Reactivity of the Si-Cl Bonds

The two silicon-chlorine bonds are highly reactive and are the primary sites for nucleophilic substitution, leading to the formation of siloxanes, alkoxysilanes, and other silicon-containing compounds.

The Si-Cl bonds of dichloro(5-hexen-1-yl)methylsilane are readily hydrolyzed by water to form silanols (Si-OH) and hydrochloric acid. nih.gov These silanols are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si). nih.govresearchgate.net

Hydrolysis: (CH₃)(C₆H₁₁)SiCl₂ + 2H₂O → (CH₃)(C₆H₁₁)Si(OH)₂ + 2HCl

Condensation: n(CH₃)(C₆H₁₁)Si(OH)₂ → [-(CH₃)(C₆H₁₁)Si-O-]n + nH₂O

The condensation can lead to the formation of linear polymers, cyclic oligomers, or cross-linked networks, depending on the reaction conditions. semanticscholar.org Controlled hydrolysis, using a stoichiometric amount of water and carefully selected conditions (e.g., low temperature, presence of a hydrogen chloride acceptor), can favor the formation of specific cyclic siloxanes or low molecular weight linear polymers. google.comgelest.com The presence of the bulky 5-hexen-1-yl group may influence the distribution of cyclic and linear products due to steric hindrance.

Table 3: Products of Hydrolysis and Condensation of Dichloro(5-hexen-1-yl)methylsilane

Reaction ConditionsMajor Product TypePotential Structure
Excess water, vigorous stirringHigh molecular weight linear and cross-linked polysiloxanes[-(CH₃)(C₆H₁₁)Si-O-]n (with some cross-linking)
Stoichiometric water, controlled addition, dilute solutionCyclic siloxanes (e.g., trimers, tetramers)[-(CH₃)(C₆H₁₁)Si-O-]₃,₄
Presence of monofunctional chlorosilane (e.g., (CH₃)₃SiCl)Short-chain linear siloxanes with trimethylsilyl (B98337) end-caps(CH₃)₃SiO-[-(CH₃)(C₆H₁₁)Si-O-]n-Si(CH₃)₃

Nucleophilic Substitution at Silicon: Alcoholysis, Amination, and Thiolation

The silicon center in dichloro(5-hexen-1-yl)methylsilane is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its use in synthesis, particularly for forming new siloxane, silazane, and thiosiloxane linkages. The reactions proceed via a nucleophilic substitution mechanism, where the chloride ions serve as effective leaving groups. byjus.comchemguide.co.uk

Alcoholysis: The reaction with alcohols, known as alcoholysis, is a fundamental process for converting chlorosilanes into alkoxysilanes. In the case of dichloro(5-hexen-1-yl)methylsilane, stepwise substitution can occur, yielding mono- and dialkoxy derivatives. The reaction is typically carried out in the presence of a weak base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), to neutralize the hydrochloric acid byproduct, which could otherwise catalyze undesirable side reactions. researchgate.net The resulting alkoxysilanes are key intermediates in the formation of silicone polymers and materials through subsequent hydrolysis and condensation.

Amination: Similarly, the reaction with primary or secondary amines leads to the formation of aminosilanes or silazanes. The high reactivity of the Si-Cl bonds allows for the displacement of chloride by the amine nucleophile. The stoichiometry of the reactants can be controlled to produce either the monoamino- or diaminosilane. These reactions also require an acid scavenger, which can be an external base or an excess of the amine reactant itself.

Thiolation: Thiolation involves the reaction of the dichlorosilane (B8785471) with thiols to form thiosilanes. This process is analogous to alcoholysis and amination. Various thiolating agents can be employed to introduce sulfur-containing functionalities onto the silicon atom, expanding the synthetic utility of the parent compound. oxfordsciencetrove.com

The general mechanism for these substitutions at silicon differs from the classic SN2 reaction at carbon. Due to the larger size of the silicon atom and the availability of d-orbitals, the reaction often proceeds through a pentacoordinate intermediate or transition state, which is more stable than in the carbon analogue. researchgate.net

The table below summarizes typical conditions and products for these nucleophilic substitution reactions.

Reaction TypeNucleophile (Nu-H)Typical ConditionsGeneral Product Structure
Alcoholysis R'-OH (e.g., Ethanol)Inert solvent, Base (e.g., Pyridine, Et₃N), Room Temp.(5-hexen-1-yl)methyl(R'O)₂Si
Amination R'₂NH (e.g., Diethylamine)Inert solvent, Base or excess amine, 0 °C to Room Temp.(5-hexen-1-yl)methyl(R'₂N)₂Si
Thiolation R'-SH (e.g., Ethanethiol)Inert solvent, Base (e.g., Pyridine), Room Temp.(5-hexen-1-yl)methyl(R'S)₂Si

Cleavage of Si-C Bonds and Strategies for Prevention

The silicon-carbon bond is generally robust; however, under certain conditions, it can be susceptible to cleavage. The stability of the Si-C bond in organosilanes is influenced by the nature of the organic substituent and the reaction conditions (e.g., pH). scispace.com

The Si-C bond in dichloro(5-hexen-1-yl)methylsilane connects a primary alkyl group to the silicon atom. Such aliphatic Si-C(sp³) bonds are significantly more stable than Si-C bonds involving aryl, vinyl, or benzylic groups, which are more prone to cleavage due to the greater stability of the potential carbanion leaving group. rsc.org Cleavage is often promoted by strong acids or bases. scispace.com For instance, electrophilic attack by a proton on the carbon atom attached to silicon can occur under strongly acidic conditions, while nucleophilic attack on silicon can activate the Si-C bond for cleavage under basic conditions, especially if the organic group can stabilize a negative charge. scispace.comnih.gov

Several strategies can be employed to prevent Si-C bond cleavage during chemical transformations:

Control of pH: Avoiding harsh acidic or basic conditions is the most straightforward approach. Reactions are often performed under neutral or mildly basic conditions, using non-nucleophilic bases where necessary.

Insertion of Alkyl Linkers: The presence of a sufficiently long alkyl chain between the silicon atom and other functional groups can enhance the stability of the Si-C bond. Theoretical studies have shown that inserting (CH₂)m linkers with m ≥ 2 can suppress Si-C cleavage, particularly under basic conditions. nih.gov The hexenyl group in the target molecule, with its five-carbon chain separating the double bond from the silicon-attached methylene (B1212753) group, contributes to the bond's stability.

Reaction Temperature: Performing reactions at lower temperatures can minimize the energy available for bond cleavage pathways.

The table below outlines factors influencing Si-C bond stability.

ConditionEffect on Si-C BondRationalePrevention Strategy
Strong Acid Promotes CleavageProtonation of the ipso-carbon facilitates electrophilic attack. scispace.comUse buffered or non-acidic conditions.
Strong Base Can Promote CleavageFormation of a pentacoordinate silicon intermediate activates the Si-C bond. organic-chemistry.orgUse mild bases; avoid excess hydroxide (B78521) or alkoxides.
Alkyl Linker Increases StabilityThe alkyl group is a poor leaving group and does not stabilize a carbanion. nih.govThe molecule's inherent structure is a key stability feature.
High Temperature Can Promote CleavageProvides activation energy for cleavage pathways.Conduct reactions at the lowest feasible temperature.

Interplay between Functional Groups and Selective Transformations

Dichloro(5-hexen-1-yl)methylsilane is a bifunctional molecule, containing reactive Si-Cl bonds and a terminal C=C double bond. This duality allows for a range of selective transformations but also introduces the possibility of competing reactions.

Investigation of Competing Reaction Pathways and By-product Formation

The presence of two reactive sites within the same molecule can lead to competing reaction pathways and the formation of undesirable by-products.

Polymerization: A primary competing pathway for dichlorosilanes in the presence of nucleophiles like water or alcohols is polymerization. Intermolecular condensation reactions can occur, where the Si-Cl groups of one molecule react with the newly formed Si-OH or Si-OR groups of another, leading to the formation of polysiloxane oligomers and polymers instead of the desired monomeric product. This can be controlled by using high dilution, controlled addition of reagents, and appropriate protecting group strategies.

Intramolecular Cyclization: Although less common for a six-carbon chain and requiring conversion of Si-Cl to Si-H, an intramolecular hydrosilylation could theoretically occur, leading to a cyclic silane. However, intermolecular reactions are often kinetically favored unless conditions are specifically optimized for cyclization.

By-products from Synthesis: The synthesis of dichloro(5-hexen-1-yl)methylsilane itself, often via hydrosilylation of 1,5-hexadiene (B165246) with methyldichlorosilane (B44661), can lead to by-products. These can include isomers from Markovnikov vs. anti-Markovnikov addition or products of double hydrosilylation if reaction conditions are not carefully controlled.

Understanding these competing pathways is crucial for designing synthetic routes that maximize the yield of the desired functionalized silane while minimizing the formation of polymeric or isomerized by-products.

In-depth Article on Dichloro(5-hexen-1-yl)methylsilane Cannot Be Generated Due to Lack of Available Research

Following a comprehensive search for scientific literature and data, it has been determined that there is a notable absence of publicly available research specifically detailing the derivatization and functionalization strategies for the chemical compound Silane, dichloro-5-hexen-1-ylmethyl- . The information required to generate a thorough, informative, and scientifically accurate article according to the provided outline does not appear to exist in accessible academic papers, patents, or other scholarly sources.

The requested article was to be structured around a detailed outline, including the synthesis of polymeric organosilicon architectures and the preparation of functionalized silane coupling agents. These sections and their subsections required in-depth research findings on topics such as controlled hydrolysis-condensation polymerization, cross-linking through olefin reactions, copolymerization for hybrid materials, grafting onto inorganic substrates, and the fabrication of functional coatings, all specifically involving dichloro(5-hexen-1-yl)methylsilane.

Despite multiple search strategies, the available information is limited to basic compound identification, such as its chemical formula and CAS number, primarily from chemical supplier databases. No specific studies, experimental data, or detailed discussions on its reactivity, polymerization behavior, or surface modification applications could be located.

Therefore, to maintain a standard of scientific accuracy and avoid speculation, the requested article cannot be produced. Writing the article without a foundation of verifiable research would not meet the quality and factual requirements of the user's instructions.

General Principles of Related Silane Chemistry

While specific data on dichloro(5-hexen-1-yl)methylsilane is unavailable, the functional groups present in the molecule—a dichloromethylsilyl group and a terminal hexenyl group—suggest potential reactivity based on the well-established chemistry of similar organofunctional silanes.

The dichloro-methylsilyl group is highly susceptible to hydrolysis, where the chlorine atoms are replaced by hydroxyl groups to form a silanediol. These silanol (B1196071) intermediates are reactive and can undergo condensation polymerization with each other to form polysiloxane chains or can react with hydroxyl groups on the surface of inorganic substrates (like silica (B1680970), glass, or metal oxides) to form stable Si-O-Substrate bonds. This is the fundamental mechanism for using such compounds as coupling agents and for surface modification.

The 5-hexen-1-yl group , with its terminal carbon-carbon double bond, offers a site for a variety of organic reactions. This olefinic group can participate in:

Hydrosilylation: A common cross-linking reaction where a Si-H group from another silane or siloxane adds across the double bond, typically in the presence of a platinum catalyst. This is a key method for forming silicone elastomers and networks.

Free-radical polymerization: The double bond can react with other vinyl or acrylic monomers to form organic-inorganic hybrid copolymers.

Other olefin additions: Reactions such as epoxidation, hydrogenation, or halogenation could be used to introduce further functionality to the molecule.

These general principles form the basis for the derivatization and functionalization of many organosilanes. However, without specific experimental research on dichloro(5-hexen-1-yl)methylsilane, any discussion of its specific reaction kinetics, polymer properties, or material performance would be entirely hypothetical.

A table of compounds that would have been mentioned, based on the hypothetical reactions, is provided below.

Derivatization and Functionalization Strategies for Dichloro 5 Hexen 1 Yl Methylsilane

Design and Synthesis of Novel Organosilicon Monomers and Precursors

Dichloro(5-hexen-1-yl)methylsilane serves as a valuable starting material for creating complex organosilicon structures. Its bifunctional nature permits either sequential or, under specific conditions, simultaneous reactions at the carbon-carbon double bond and the silicon-chlorine bonds. This dual reactivity is instrumental in the synthesis of monomers for polymerization, cross-linking agents, and surface modification agents. The strategic manipulation of these functional groups enables the introduction of a wide range of chemical moieties, leading to precursors with desired properties such as enhanced thermal stability, specific reactivity, or tailored solubility.

Chemical Modifications at the Hexenyl Group

The terminal double bond of the hexenyl group is amenable to a variety of classic alkene transformations, providing a pathway to introduce diverse functionalities at the end of the alkyl chain, distant from the silicon center.

One of the most significant modifications is hydroboration-oxidation . This two-step process allows for the anti-Markovnikov addition of a hydroxyl group to the terminal carbon. The reaction typically proceeds by treating the silane (B1218182) with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution. This yields a primary alcohol, transforming the hydrophobic hexenyl group into a hydrophilic hydroxyhexyl group, a valuable precursor for polyesters and polyurethanes.

Epoxidation of the terminal alkene presents another key functionalization strategy. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation, converting the double bond into an epoxide ring. masterorganicchemistry.comresearchgate.net This three-membered ring is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functional groups, including diols, amino alcohols, and ethers, thereby creating monomers for epoxy resins and other polymers.

Hydrosilylation can also be employed to further functionalize the hexenyl group, reacting it with another silane to create more complex organosilicon structures. This reaction is typically catalyzed by platinum complexes and can be used to graft the molecule onto other silicon-containing backbones or to introduce additional reactive silyl (B83357) groups. princeton.eduresearchgate.net

Table 1: Representative Chemical Modifications at the Hexenyl Group of Alkenyl-Dichlorosilanes
ReactionReagents and ConditionsProduct StructureTypical YieldReference
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHHO-(CH₂)₆-Si(CH₃)Cl₂HighGeneral Knowledge
Epoxidationm-CPBA, CH₂Cl₂CH₂OCH(CH₂)₄-Si(CH₃)Cl₂Good to Excellent masterorganicchemistry.comresearchgate.net

Transformations of the Silicon-Chlorine Bonds to other Silicon-Heteroatom Linkages

The two silicon-chlorine bonds are highly reactive towards nucleophiles, providing a straightforward method for creating new silicon-heteroatom linkages. These transformations are fundamental to the synthesis of a vast range of organosilicon compounds.

Hydrolysis and Alcoholysis: The most fundamental transformation is hydrolysis, where the Si-Cl bonds react with water to form silanols (Si-OH). These silanols are often unstable and readily undergo self-condensation to form siloxane bridges (Si-O-Si), which are the cornerstone of silicone polymers. The controlled hydrolysis of dichloro(5-hexen-1-yl)methylsilane can lead to the formation of linear or cyclic polysiloxanes, with the hexenyl group preserved as a pendant functional group. nih.govnih.gov Similarly, reaction with alcohols (alcoholysis) in the presence of a base yields alkoxysilanes (Si-OR), which are common precursors in sol-gel processes. instras.comunm.edu

Aminolysis: The reaction with primary or secondary amines displaces the chloride ions to form aminosilanes (Si-NR₂). These compounds are useful as coupling agents and as precursors for silicon nitride ceramics.

Grignard Reactions: For the formation of new silicon-carbon bonds, reactions with Grignard reagents (R'MgX) are extensively used. gelest.com This allows for the replacement of one or both chlorine atoms with a wide variety of organic groups (alkyl, aryl, etc.), thereby tailoring the steric and electronic properties of the silicon center. For instance, reaction with two equivalents of methylmagnesium bromide would yield (5-hexenyl)trimethylsilane. Careful control of stoichiometry is crucial to achieve selective mono- or di-substitution. nih.govnih.govsci-hub.se

Table 2: Key Transformations of the Silicon-Chlorine Bonds in Dichloro(alkenyl)methylsilanes
ReactionNucleophile/ReagentProduct TypeResulting BondReference
Hydrolysis/CondensationH₂OSilanols/SiloxanesSi-O-H / Si-O-Si nih.govnih.govinstras.comunm.edu
AlcoholysisR'OH / BaseAlkoxysilanesSi-O-R' instras.comunm.edu
AminolysisR'₂NHAminosilanesSi-N-R'₂General Knowledge
Grignard ReactionR'MgXAlkyl/ArylsilanesSi-R' gelest.comnih.govnih.gov

Catalytic Applications and Roles in Chemical Transformations

Utilization as a Catalyst Precursor or Ligand in Transition Metal Catalysis

Theoretically, "Silane, dichloro-5-hexen-1-ylmethyl-" could serve as a precursor to catalyst components. The silicon-chlorine bonds are susceptible to substitution, allowing for the attachment of ligands that can then coordinate with a transition metal. The hexenyl group could also be functionalized to create a chelating ligand capable of binding to a metal center. However, specific examples of its use in synthesizing transition metal catalysts are not readily found in the literature.

Participation in Olefin Polymerization and Copolymerization Processes

In the context of Ziegler-Natta or other transition metal-catalyzed olefin polymerizations, organosilanes can sometimes be employed as external donors or modifiers to control the stereochemistry and properties of the resulting polymer. The "Silane, dichloro-5-hexen-1-ylmethyl-" could potentially act in such a capacity, or its terminal alkene group could allow it to be incorporated as a comonomer in copolymerization reactions, introducing a silyl (B83357) functional group into the polymer backbone. This would be a method for producing silyl-functionalized polyolefins, which could have applications as crosslinkable materials or for further chemical modification. Despite this potential, specific studies detailing its use and effects in olefin polymerization are not available.

Role in Hydrosilylation of Other Unsaturated Substrates

Hydrosilylation is a fundamental reaction in organosilicon chemistry, typically involving the addition of a Si-H bond across an unsaturated bond. "Silane, dichloro-5-hexen-1-ylmethyl-" does not possess a silicon-hydride (Si-H) bond and therefore cannot directly act as a hydrosilylating agent in the conventional sense. For it to participate, it would first need to be chemically modified to introduce a Si-H functionality. Subsequently, this modified silane (B1218182) could then, in principle, be used to hydrosilylate other unsaturated substrates like alkenes or alkynes, catalyzed by transition metals such as platinum or rhodium complexes. There is no direct evidence in the literature of this specific application.

Applications in Cross-Coupling Reactions and Organometallic Synthesis

Organosilanes can participate in various cross-coupling reactions, such as the Hiyama coupling, where an organosilicon compound couples with an organic halide in the presence of a palladium catalyst. For "Silane, dichloro-5-hexen-1-ylmethyl-" to be utilized in such a reaction, the Si-C bond would need to be activated, which is often facilitated by fluoride (B91410) ions. The hexenyl group could potentially act as the organic group transferred in the coupling.

In organometallic synthesis, the dichlorosilyl functionality could be used to introduce a silyl group onto an organometallic fragment through reactions with organolithium or Grignard reagents. This would result in the formation of new organometallic silicon compounds. However, specific documented examples of "Silane, dichloro-5-hexen-1-ylmethyl-" in these synthetic applications are not found in the reviewed literature.

Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Silane (B1218182), dichloro-5-hexen-1-ylmethyl-. Through the analysis of ¹H, ¹³C, and ²⁹Si nuclei, a complete picture of the molecule's atomic arrangement can be assembled.

¹H NMR: The proton NMR spectrum provides definitive information on the hydrogen environments within the molecule. An experimental spectrum for (5-hexenyl)methyldichlorosilane confirms the expected structure. researchgate.net The signals can be assigned based on their chemical shift (δ), multiplicity, and integration. Protons closer to the electro-negative silicon and chlorine atoms are shifted downfield.

The terminal vinyl group protons (=CH₂) appear around 4.9-5.0 ppm, and the internal vinyl proton (-CH=) resonates further downfield at approximately 5.7-5.8 ppm, showing complex multiplicity due to coupling with adjacent protons. The methyl protons directly attached to the silicon atom (Si-CH₃) appear as a sharp singlet in the upfield region, typically around 0.7-0.8 ppm. The methylene (B1212753) groups of the hexenyl chain appear at distinct chemical shifts, with the protons alpha to the silicon (Si-CH₂-) being the most deshielded of the alkyl chain protons.

Interactive Data Table: ¹H NMR Spectral Data for Silane, dichloro-5-hexen-1-ylmethyl-

Proton Assignment Predicted Chemical Shift (ppm) Observed Multiplicity Integration
Si-CH₃ 0.7 - 0.8 Singlet (s) 3H
Si-CH₂-CH₂- 1.4 - 1.6 Multiplet (m) 2H
-CH₂-CH₂-CH₂- 1.3 - 1.5 Multiplet (m) 2H
=CH-CH₂- 2.0 - 2.2 Multiplet (m) 2H
H₂C= 4.9 - 5.0 Multiplet (m) 2H
-CH= 5.7 - 5.8 Multiplet (m) 1H

Note: Data is interpreted from published spectra and general chemical shift principles. researchgate.netchemistrysteps.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. While specific experimental data for this compound is not widely published, the chemical shifts can be reliably predicted. libretexts.org The carbon of the methyl group attached to silicon (Si-CH₃) is expected in the upfield region (0-10 ppm). The carbons of the alkyl chain would appear in the range of 20-40 ppm. The sp² hybridized carbons of the vinyl group are found significantly downfield, with the terminal CH₂ carbon at ~114 ppm and the internal CH carbon at ~138 ppm, a characteristic feature for terminal alkenes. libretexts.org

²⁹Si NMR: ²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon environment. For dichloromethylalkylsilanes, the ²⁹Si chemical shift is typically observed in a specific region. The presence of two chlorine atoms on the silicon atom leads to a significant downfield shift compared to tetralkylsilanes. The expected chemical shift for Silane, dichloro-5-hexen-1-ylmethyl- would be in the range of +30 to +35 ppm relative to tetramethylsilane (B1202638) (TMS).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the bonding within the molecule by detecting the vibrational frequencies of bonds.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display several characteristic absorption bands.

C-H stretching: Vibrations for the sp³ hybridized C-H bonds of the alkyl chain and methyl group are expected in the 2850-3000 cm⁻¹ region. libretexts.org The sp² C-H stretching of the vinyl group would appear at higher wavenumbers, typically 3000-3100 cm⁻¹. libretexts.orgoregonstate.edu

C=C stretching: A distinct band of medium intensity corresponding to the carbon-carbon double bond stretch of the hexenyl group is expected around 1640 cm⁻¹. oregonstate.edulibretexts.org

CH₂ bending: Scissoring and rocking vibrations for the methylene groups are anticipated in the fingerprint region, around 1470-1450 cm⁻¹. libretexts.org

Si-Cl stretching: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the Si-Cl₂ group are expected in the far-infrared region, typically between 450 and 600 cm⁻¹. researchgate.netresearchgate.net

Si-C stretching: Vibrations for the Si-C bond are also found in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond stretch around 1640 cm⁻¹ is typically a strong and sharp signal in Raman spectra, making it easy to identify. The symmetric Si-Cl stretch would also be Raman active.

Interactive Data Table: Predicted Vibrational Frequencies for Silane, dichloro-5-hexen-1-ylmethyl-

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch (sp²) =C-H 3000 - 3100 Medium
C-H Stretch (sp³) -C-H 2850 - 3000 Strong
C=C Stretch C=C ~1640 Medium (IR), Strong (Raman)
CH₂ Bend -CH₂- 1470 - 1450 Medium

Note: These are predicted values based on established group frequencies. libretexts.orglibretexts.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization. For Silane, dichloro-5-hexen-1-ylmethyl-, the calculated molecular weight is approximately 196.04 g/mol for the most abundant isotopes (¹²C, ¹H, ²⁸Si, ³⁵Cl).

The electron ionization (EI) mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.

Plausible fragmentation pathways would include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion, or loss of the 5-hexenyl radical (•C₆H₁₁) to form the [CH₃SiCl₂]⁺ ion (m/z = 113).

Cleavage of the alkyl chain: Fragmentation at various points along the C-C bonds of the hexenyl chain.

Loss of HCl: Elimination of a molecule of hydrogen chloride to give a [M-36]⁺ ion.

Chromatographic Techniques (GC, GPC, HPLC) for Purity Assessment and Polymer Characterization

Chromatographic methods are essential for assessing the purity of the synthesized silane and for characterizing any polymers derived from it.

Gas Chromatography (GC): Given the volatility of Silane, dichloro-5-hexen-1-ylmethyl-, gas chromatography is the ideal technique for determining its purity. wasson-ece.com When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from any starting materials, byproducts, or impurities, while simultaneously providing mass spectra to confirm the identity of each component. researchgate.netresearchgate.net The use of a non-polar capillary column would be appropriate for this analysis.

Gel Permeation Chromatography (GPC): GPC would not be used for the analysis of the monomer itself, but it is the primary technique for characterizing polymers synthesized from it. If this silane is used in polymerization reactions (for example, through hydrosilylation or hydrolysis/condensation), GPC can determine the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymer.

High-Performance Liquid Chromatography (HPLC): HPLC is less commonly used for volatile and moisture-sensitive compounds like dichlorosilanes. However, it could be applied to analyze derivatives of the compound or non-volatile oligomers.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Silane, dichloro-5-hexen-1-ylmethyl- is a liquid at standard temperature and pressure. Therefore, single-crystal X-ray diffraction analysis would require growing a suitable single crystal at low temperatures. To date, no crystal structure for this specific compound has been reported in the crystallographic databases. If a crystal structure were obtained, it would provide precise bond lengths, bond angles, and conformational information about the molecule in the solid state.

Computational and Theoretical Chemistry Studies of Dichloro 5 Hexen 1 Yl Methylsilane

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of dichloro(5-hexen-1-yl)methylsilane. Electronic structure calculations, typically performed using quantum mechanical methods, map the distribution and energies of electrons within the molecule. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability.

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For dichloro(5-hexen-1-yl)methylsilane, the electron-withdrawing nature of the two chlorine atoms attached to the silicon is expected to lower the energy of the LUMO, potentially leading to a smaller gap and enhanced reactivity, particularly towards nucleophiles. The π-bond of the hexenyl group, on the other hand, will be the primary contributor to the HOMO.

Table 1: Representative Frontier Orbital Energies for Dichloro(5-hexen-1-yl)methylsilane (Illustrative Data)

Molecular OrbitalEnergy (eV)Description
HOMO-9.5Primarily located on the C=C π-bond of the hexenyl moiety.
LUMO-1.2Primarily located on the σ* orbitals of the Si-Cl bonds.
HOMO-LUMO Gap 8.3 Indicates moderate kinetic stability.

Note: The data in this table are illustrative and represent typical values for similar organosilanes based on computational studies.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is an invaluable tool for mapping the potential energy surfaces of chemical reactions involving dichloro(5-hexen-1-yl)methylsilane. One of the most significant reactions for this molecule is intramolecular hydrosilylation, where the Si-H bond (if present after reduction of the Si-Cl bonds) adds across the terminal double bond to form a cyclic silane (B1218182). Theoretical calculations can identify the transition state structures and determine the activation energies for such cyclization processes.

Studies on analogous 5-hexenyl radical cyclizations have shown a preference for the formation of five-membered rings through an exo transition state. For the hydrosilylation of dichloro(5-hexen-1-yl)methylsilane, computational models would likely predict a similar preference for the formation of a five-membered ring containing silicon. The characterization of the transition state would involve identifying a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate leading from reactant to product.

Conformational Analysis and Stereochemical Considerations

The flexibility of the hexenyl chain in dichloro(5-hexen-1-yl)methylsilane allows for numerous conformational isomers. Conformational analysis, through computational methods, seeks to identify the lowest energy conformations, as these are the most populated at thermal equilibrium and will dominate the molecule's reactivity. The relative energies of different conformers, such as gauche and anti arrangements around the C-C single bonds, can be calculated.

For the intramolecular cyclization reaction, the initial conformation of the molecule is crucial in determining the stereochemical outcome. For instance, the chair-like and boat-like transition states in the cyclization of substituted hexenyl systems lead to different stereoisomers. Computational studies can predict which conformational pathway is energetically favored, thus providing insight into the stereoselectivity of the reaction.

Density Functional Theory (DFT) Applications for Reactivity and Stability Predictions

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For dichloro(5-hexen-1-yl)methylsilane, DFT calculations can be used to predict a wide range of properties related to its reactivity and stability. By calculating various chemical descriptors, one can gain a quantitative understanding of the molecule's behavior.

Key reactivity descriptors that can be calculated using DFT include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is approximated as half of the HOMO-LUMO gap. A higher value indicates greater stability.

Electronic Chemical Potential (μ): Related to the electronegativity of the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

The presence of the electronegative chlorine atoms is expected to result in a relatively high electrophilicity index for dichloro(5-hexen-1-yl)methylsilane, making it susceptible to nucleophilic attack at the silicon center.

Table 2: Calculated DFT Reactivity Descriptors for Dichloro(5-hexen-1-yl)methylsilane (Illustrative Data)

DescriptorValue (eV)Interpretation
Chemical Hardness (η)4.15Suggests good stability against charge transfer.
Electronic Chemical Potential (μ)-5.35Indicates the tendency of electrons to escape the system.
Electrophilicity Index (ω)3.46High value points to a strong electrophilic character.

Note: The data in this table are illustrative and represent typical values for similar organosilanes based on DFT calculations.

Quantum Chemical Insights into Silicon-Carbon and Silicon-Halogen Bond Characteristics

Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis, provide a detailed picture of the bonding within a molecule. For dichloro(5-hexen-1-yl)methylsilane, NBO analysis can quantify the nature of the silicon-carbon (Si-C) and silicon-chlorine (Si-Cl) bonds.

The Si-C bond is a typical covalent bond, but with some degree of polarization due to the difference in electronegativity between silicon and carbon. The Si-Cl bonds, however, are highly polarized due to the large electronegativity of chlorine. NBO analysis can reveal the hybridization of the atomic orbitals involved in these bonds and the extent of charge transfer between the atoms. This information is crucial for understanding the bond strengths and their susceptibility to cleavage in chemical reactions. For example, the high polarity of the Si-Cl bonds makes them prone to hydrolysis and nucleophilic substitution.

Emerging Research Frontiers and Future Directions

Development of Next-Generation Organosilicon Materials with Tailored Functionality

The dual reactivity of Silane (B1218182), dichloro-5-hexen-1-ylmethyl- allows for its incorporation into a variety of organosilicon materials, acting as a molecular bridge to impart specific functionalities. wacker.comsinosil.com The dichlorosilyl group can undergo hydrolysis and condensation to form stable siloxane bonds, while the hexenyl group is available for further chemical modification. wikipedia.orgunisil.pl This opens avenues for the creation of advanced materials with precisely controlled properties.

One promising area of research is the use of such bifunctional silanes as coupling agents to enhance the interface between organic polymers and inorganic fillers. mdpi.comgantrade.comresearchgate.net By reacting the silane with the surface of materials like silica (B1680970) or metal oxides, a durable link can be formed with a polymer matrix, leading to composite materials with improved mechanical strength, thermal stability, and moisture resistance. russoindustrial.rudakenchem.com

Future research could focus on designing hyperbranched polymers and dendrimers using Silane, dichloro-5-hexen-1-ylmethyl- as a key monomer. mdpi.com The ability to control the branching and terminal groups of these complex macromolecules could lead to the development of novel coatings, adhesives, and drug delivery systems with tailored viscosity, solubility, and reactivity. mdpi.com

Potential Applications in Tailored Organosilicon Materials:

Material TypePotential FunctionalityKey Feature of Silane, dichloro-5-hexen-1-ylmethyl-
Composite Materials Enhanced filler-matrix adhesion, improved mechanical properties.Bifunctional nature allows bonding to both inorganic fillers and organic polymers. sinosil.com
Surface Coatings Hydrophobicity, corrosion resistance, biocompatibility.Ability to form stable siloxane networks on surfaces. researchgate.net
Hyperbranched Polymers Controlled architecture, high density of functional groups.Dual reactive sites for controlled polymerization. mdpi.com
Specialty Silicones Unique thermal and mechanical properties.Introduction of alkenyl functional groups for crosslinking. elkem.com

Innovations in Polymer Chemistry and Controlled Architecture Synthesis

The distinct reactivity of the two functional groups in Silane, dichloro-5-hexen-1-ylmethyl- offers significant opportunities for innovation in polymer synthesis, particularly in the creation of polymers with controlled architectures. The dichlorosilyl group can participate in condensation polymerization to form polysiloxanes, while the terminal alkene allows for a range of addition polymerization techniques. wikipedia.orgresearchgate.net

One area of exploration is the use of this silane in living anionic polymerizations, where it could act as a terminating agent to introduce a reactive alkene at the chain end of a polymer. acs.org This end-functionalized polymer could then be used as a macromonomer in subsequent polymerization reactions to create block copolymers with unique properties.

Furthermore, the hexenyl group can undergo hydrosilylation, a highly efficient and atom-economical reaction, to graft the silane onto other polymers or to create cross-linked networks. nih.gov This allows for the precise control of cross-link density and the introduction of silicon-containing moieties into organic polymers, thereby modifying their properties.

Green Chemistry Approaches in Silane Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. Future research on Silane, dichloro-5-hexen-1-ylmethyl- will likely focus on developing more sustainable synthetic routes and applications. This includes exploring catalytic systems that are more environmentally benign and developing solvent-free reaction conditions. nih.gov

For instance, the synthesis of organofunctional silanes can be achieved through thiol-(meth)acrylate addition reactions, which can be initiated by UV light or thermal initiators, reducing the need for harsh reagents. nih.gov While the traditional synthesis of chlorosilanes involves the high-temperature reaction of silicon with methyl chloride, research into alternative, lower-energy pathways is a key goal. elkem.com

In terms of applications, the use of Silane, dichloro-5-hexen-1-ylmethyl- in water-based systems, such as in the modification of aqueous polymer dispersions, represents a greener alternative to solvent-based systems. wacker.com Additionally, the development of silane-based materials derived from renewable resources, such as vegetable oils, is an emerging area of interest. researchgate.net

Addressing Unexplored Reactivity and Expanding Synthetic Utility

While the basic reactivity of chlorosilanes and terminal alkenes is well-understood, the specific reactivity and synthetic potential of Silane, dichloro-5-hexen-1-ylmethyl- remain largely unexplored. Future research will likely focus on elucidating its reaction kinetics and mechanisms in various chemical transformations.

The bifunctional nature of this molecule makes it a valuable intermediate in organic synthesis. google.comnih.gov The silyl (B83357) group can act as a protecting group for the alkene, or the alkene can be used to introduce the silyl moiety into a more complex molecule. The development of novel catalytic systems for reactions involving this silane could lead to new and efficient synthetic methodologies.

Integration with Advanced Manufacturing Technologies for Specialty Chemicals

The unique properties of organosilanes make them suitable for use in advanced manufacturing technologies. For example, Silane, dichloro-5-hexen-1-ylmethyl- could be used as a precursor for the synthesis of specialty silicones with applications in 3D printing and additive manufacturing. andisil.com The ability to tailor the viscosity and curing properties of silicone resins is crucial for these applications.

Furthermore, the use of this silane in the production of microelectronics and semiconductors is another potential area of development. sinosil.comevonik.com Chlorosilanes are essential raw materials in the manufacturing of high-purity silicon and as coatings for silicon and glass surfaces. wikipedia.orgsinosil.com The specific properties of Silane, dichloro-5-hexen-1-ylmethyl- could offer advantages in these high-tech applications.

The integration of this silane into continuous flow manufacturing processes could also lead to more efficient and scalable production of specialty chemicals and materials.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Silane, dichloro-5-hexen-1-ylmethyl- in a laboratory setting?

  • Methodology : Start with 5-hexen-1-ol as a precursor, which can be iodinated using methanesulfonyl chloride and triethylamine in dichloromethane. Subsequent lithiation (e.g., using 5-hexenyllithium) enables functionalization with dichlorosilane groups. Optimize reaction conditions (e.g., inert atmosphere, stoichiometric control) to minimize side reactions like premature cyclization .
  • Validation : Confirm intermediate purity via gas chromatography (GC) or thin-layer chromatography (TLC) before proceeding to silane coupling.

Q. Which spectroscopic techniques are critical for characterizing Silane, dichloro-5-hexen-1-ylmethyl-?

  • Approach :

  • NMR : Use 1^1H and 13^13C NMR to identify alkene protons (δ 4.8–5.5 ppm) and silane-related signals (δ 0.5–1.5 ppm).
  • FT-IR : Confirm Si-Cl bonds via peaks near 500–600 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., predicted exact mass: 304.14268 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Silane, dichloro-5-hexen-1-ylmethyl- in cyclization reactions?

  • Strategy :

  • Perform density functional theory (DFT) calculations using software like Gaussian or ORCA to model transition states and regioselectivity in cyclization pathways.
  • Compare predicted activation energies for 5-exo vs. 6-endo trig cyclization modes. Reference experimental data from analogous hexenyllithium cyclizations .
    • Data Interpretation : Cross-validate computational results with kinetic studies (e.g., variable-temperature NMR) to resolve discrepancies.

Q. What experimental methods assess the thermal stability of Silane, dichloro-5-hexen-1-ylmethyl- under oxidative conditions?

  • Protocol :

  • Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Expose the compound to controlled oxygen environments (e.g., using a Schlenk line) and monitor degradation via GC-MS.
  • Compare results with silane impregnation stability studies in concrete (e.g., dynamic elastic modulus tests) to infer broader material behavior .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, density)?

  • Method :

  • Replicate measurements using standardized protocols (e.g., ASTM D1078 for boiling point).
  • Account for impurities via HPLC purification before analysis.
  • Cross-reference with predicted values from computational tools (e.g., EPI Suite) and structural analogs (e.g., dichlorodimethylsilane, boiling point ~70°C) .

Methodological Guidance

Q. What safety protocols are essential for handling Silane, dichloro-5-hexen-1-ylmethyl-?

  • Recommendations :

  • Use inert atmosphere gloveboxes to prevent hydrolysis of Si-Cl bonds.
  • Employ personal protective equipment (PPE): acid-resistant gloves, face shields, and fume hoods.
  • Store in airtight, glass containers under nitrogen, away from moisture. Reference OSHA guidelines for chlorosilanes .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

  • Experimental Design :

  • Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) under Suzuki-Miyaura conditions with aryl boronic acids.
  • Monitor reaction progress via 19^{19}F NMR if fluorinated substrates are used (see fluorinated analogs in ).
  • Isolate products using column chromatography and characterize regioselectivity via X-ray crystallography .

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